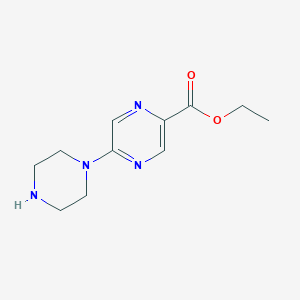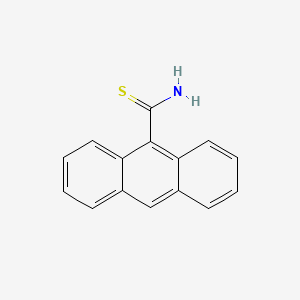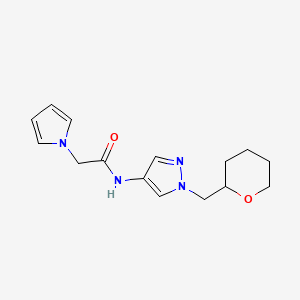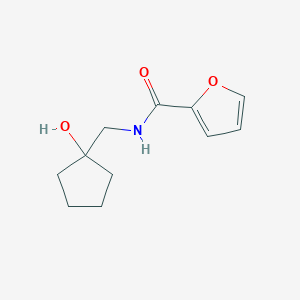![molecular formula C23H23NO7 B2887436 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-13-4](/img/no-structure.png)
Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Versatility in Heterocycle Synthesis
Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate demonstrates versatility in the synthesis of diverse heterocycles. A study by Honey et al. (2012) highlights the use of related compounds in generating a range of trifluoromethyl heterocycles, employing carbene X-H insertion reactions (Honey et al., 2012).
Photodegradation Studies
Beachell and Chang (1972) investigated the photodegradation of similar compounds, providing insight into their behavior under UV irradiation and the potential formation of various degradation products (Beachell & Chang, 1972).
Environmental Impact and Transformation
A study by Li et al. (2017) on Ethyl-4-aminobenzoate, a structurally similar compound, examined its environmental behavior, transformation products, and ecological implications. This research is relevant for understanding the environmental fate of related chemicals (Li et al., 2017).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of similar compounds were explored by Raghavendra et al. (2016). Their research offers insights into the potential biomedical applications of these compounds (Raghavendra et al., 2016).
Role in Glycerolipid Metabolism
The involvement of ethyl 4-benzyloxybenzoate, a related compound, in glycerolipid metabolism was studied by Fears et al. (1978). This research provides a perspective on the biochemical pathways and interactions of similar compounds (Fears et al., 1978).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves the reaction of 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid. This intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC to form the final product.", "Starting Materials": [ "7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid", "diethylcarbamoyl chloride", "ethyl 4-hydroxybenzoate", "coupling agent (e.g. DCC)" ], "Reaction": [ "Step 1: React 7-hydroxy-4-oxo-4H-chromene-3-carboxylic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine to form 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid.", "Step 2: React 7-(diethylcarbamoyloxy)-4-oxo-4H-chromene-3-carboxylic acid with ethyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC and a catalyst such as DMAP to form Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
637751-13-4 |
Molekularformel |
C23H23NO7 |
Molekulargewicht |
425.437 |
IUPAC-Name |
ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
SSWONBRNDQJBEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)

![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-methylphenyl)sulfonyl-4-oxo-1,3-diazinan-2-yl]sulfanyl]acetamide](/img/structure/B2887360.png)

![2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2887363.png)


![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2887367.png)
![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2887371.png)
![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)